molecular formula C30H18O10 B3343793 Iridoskyrin CAS No. 568-42-3

Iridoskyrin

Cat. No.: B3343793
CAS No.: 568-42-3
M. Wt: 538.5 g/mol
InChI Key: LANYAHPYMVCCCY-UHFFFAOYSA-N
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Description

Iridoskyrin is a natural product belonging to the skyrin family, which are bisanthraquinone compounds. These compounds are characterized by having one to four bonding sites between two anthraquinone moieties. This compound was first isolated from the fungus Penicillium islandicum in the 1950s. It is known for its yellow or red crystalline form and has been extensively studied for its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iridoskyrin involves the coupling of two anthraquinone units. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Iridoskyrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.

    Substitution: Substitution reactions can occur at the hydroxy groups of this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or cerium ammonium nitrate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

    Chemistry: Used as a model compound for studying bisanthraquinone chemistry and reactivity.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Possible use as a natural dye or pigment due to its vibrant color

Mechanism of Action

The mechanism of action of iridoskyrin involves its interaction with cellular components, leading to various biological effects. It is known to generate reactive oxygen species (ROS) during its metabolism, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making this compound a potential anticancer agent. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with mitochondrial and microsomal fractions in cells .

Comparison with Similar Compounds

Iridoskyrin is part of the skyrin family, which includes other compounds such as:

    Skyrin: The first isolated member of the family, similar in structure but with different bonding sites.

    Rubroskyrin: Contains additional hydroxy groups and different bonding sites compared to this compound.

    Luteoskyrin: Similar to rubroskyrin but with variations in hydroxy group positions.

Uniqueness of this compound: this compound is unique due to its specific bonding pattern and the presence of six aromatic hydroxy groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1,4,5-trihydroxy-2-methyl-8-(4,5,8-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c1-9-7-15(33)21-23(25(9)35)27(37)17-11(3-5-13(31)19(17)29(21)39)12-4-6-14(32)20-18(12)28(38)24-22(30(20)40)16(34)8-10(2)26(24)36/h3-8,31-36H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANYAHPYMVCCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)C4=C5C(=C(C=C4)O)C(=O)C6=C(C=C(C(=C6C5=O)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205347
Record name Iridoskyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-42-3
Record name Iridoskyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iridoskyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRIDOSKYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AZV3YYO98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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